molecular formula C9H13BrN2O2 B2830626 Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate CAS No. 1508156-42-0

Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate

Cat. No.: B2830626
CAS No.: 1508156-42-0
M. Wt: 261.119
InChI Key: IOJYFTXWWBREPI-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 4-bromopyrazole with methyl 2,2-dimethyl-3-oxopropanoate under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom on the pyrazole ring can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloropyrazol-1-yl)-2,2-dimethylpropanoate
  • Methyl 3-(4-fluoropyrazol-1-yl)-2,2-dimethylpropanoate
  • Methyl 3-(4-iodopyrazol-1-yl)-2,2-dimethylpropanoate

Uniqueness

Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, such as substitution and coupling reactions, making the compound a versatile building block in synthetic chemistry.

Properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,8(13)14-3)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJYFTXWWBREPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508156-42-0
Record name methyl 3-(4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoate
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